molecular formula C12H10O3S B572233 3-Methoxy-5-(thiophen-3-yl)benzoic acid CAS No. 1261969-21-4

3-Methoxy-5-(thiophen-3-yl)benzoic acid

Cat. No.: B572233
CAS No.: 1261969-21-4
M. Wt: 234.269
InChI Key: CZLWEVLOUKCJJZ-UHFFFAOYSA-N
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Description

3-Methoxy-5-(thiophen-3-yl)benzoic acid is an organic compound with the molecular formula C12H10O3S It is a derivative of benzoic acid, featuring a methoxy group at the 3-position and a thiophene ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(thiophen-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The thiophene ring can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of 3-carboxy-5-(thiophen-3-yl)benzoic acid.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Methoxy-5-(thiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(thiophen-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and thiophene groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the thiophene ring, which may result in different chemical and biological properties.

    5-(Thiophen-3-yl)benzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.

Uniqueness

3-Methoxy-5-(thiophen-3-yl)benzoic acid is unique due to the presence of both the methoxy group and the thiophene ring. This combination can enhance its versatility in chemical reactions and broaden its range of applications in scientific research.

Properties

IUPAC Name

3-methoxy-5-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-11-5-9(8-2-3-16-7-8)4-10(6-11)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLWEVLOUKCJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688569
Record name 3-Methoxy-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-21-4
Record name 3-Methoxy-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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